molecular formula C10H12N2O3S B1417509 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol CAS No. 68287-29-6

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

Cat. No.: B1417509
CAS No.: 68287-29-6
M. Wt: 240.28 g/mol
InChI Key: OXCQCCRYWDLSLV-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The development of benzothiazole chemistry traces its origins to the pioneering work of A.W. Hofmann in 1879, who first reported 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This foundational research established the framework for understanding benzothiazole derivatives, which would later expand to include complex functionalized systems such as this compound. The compound belongs to the chemical class of benzothiazole derivatives, specifically characterized as a benzoisothiazole dioxide derivative with an amino-propanol substituent.

Benzothiazole derivatives have historically played crucial roles in industrial applications, particularly following the discovery in 1921 that 2-sulfanylbenzothiazoles could serve as vulcanization accelerators for natural and synthetic rubber. This industrial significance prompted extensive research into benzothiazole chemistry, leading to the development of increasingly sophisticated derivatives. The parent benzothiazole compound was first isolated from natural sources in 1967 from American cranberries Vaccinium macrocarpon, demonstrating the biological relevance of this chemical scaffold.

The classification of this compound within the broader context of heterocyclic chemistry places it among the nitrogen-sulfur containing bicyclic compounds. These systems are characterized by their aromatic nature and the presence of multiple heteroatoms, which contribute to their unique electronic properties and reactivity patterns. The compound specifically falls under the category of functionalized benzothiazoles, where the parent heterocycle has been modified with both oxidative functionality (the dioxide group) and alkylamine substitution.

Structural Relevance in Benzothiazole Chemistry

The structural architecture of this compound exemplifies the versatility of benzothiazole modification strategies. The core benzothiazole system consists of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic framework. In this compound, the benzothiazole core has been oxidized to form the 1,1-dioxide functionality, fundamentally altering the electronic properties of the system. This oxidation transforms the sulfur center from a divalent to a hexavalent state, introducing significant electron-withdrawing character to the heterocycle.

The propylamine alcohol substituent attached at the 3-position represents a strategic functionalization that enhances the compound's potential for further chemical elaboration. This substitution pattern creates opportunities for hydrogen bonding interactions through both the amino and hydroxyl groups, potentially influencing the compound's solubility properties and biological activity profiles. The three-carbon linker between the benzothiazole core and the terminal hydroxyl group provides conformational flexibility while maintaining sufficient structural rigidity for specific molecular recognition events.

Recent research has demonstrated that benzothiazole derivatives with similar structural motifs exhibit promising multitargeting potential in medicinal chemistry applications. Studies have shown that compounds incorporating benzothiazole cores with alkyl spacers and terminal functional groups can serve as effective histamine H3 receptor ligands, with some derivatives displaying nanomolar binding affinities. The structural similarity between this compound and these bioactive compounds suggests potential applications in pharmaceutical research.

The dioxide functionality specifically contributes to the compound's unique reactivity profile. Benzothiazole sulfones and sulfoxides have been investigated as reactive templates for biothiols and sulfane sulfurs, demonstrating their utility in developing fluorescent sensors and chemical probes. This reactivity stems from the electrophilic nature of the oxidized sulfur center, which can participate in nucleophilic displacement reactions under appropriate conditions.

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, clearly defining the structural components and their connectivity. The compound is registered under Chemical Abstracts Service number 68287-29-6, providing a unique identifier for database searches and regulatory documentation. This registration facilitates consistent identification across scientific literature and commercial databases.

Table 1: Molecular Identifiers and Properties

Property Value Reference
Chemical Abstracts Service Number 68287-29-6
PubChem Compound Identifier 135463758
Molecular Formula C₁₀H₁₂N₂O₃S
Molecular Weight 240.28 g/mol
International Chemical Identifier Key OXCQCCRYWDLSLV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O

The compound exhibits multiple synonymous designations reflecting different naming conventions and database preferences. Alternative names include this compound, 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol, and 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide. These variations primarily reflect differences in the description of the oxidation state and tautomeric forms of the benzothiazole system.

The International Chemical Identifier provides a standardized string representation that enables computer-readable identification across different software platforms and databases. The corresponding International Chemical Identifier Key serves as a hashed version of the full identifier, facilitating rapid database searches while maintaining structural specificity. These standardized identifiers have become essential tools for chemical information management and regulatory compliance in contemporary chemical research.

Commercial suppliers have assigned additional catalog numbers for tracking and inventory purposes. The compound is listed under various commercial identifiers including MFCD00763405 in the MDL database system. These commercial designations facilitate procurement and quality control processes in research and industrial applications.

Research Significance in Organic Chemistry

The research significance of this compound extends across multiple domains of organic chemistry, particularly in the development of bioactive compounds and synthetic methodologies. Benzothiazole derivatives have demonstrated remarkable versatility as privileged scaffolds in medicinal chemistry, with documented activities spanning antimicrobial, antitubercular, anticancer, and neurological applications. The specific structural features present in this compound position it as a valuable intermediate for accessing diverse chemical libraries.

Recent investigations into benzothiazole-based multitargeted directed ligands have revealed the potential for compounds with similar structural motifs to exhibit simultaneous activity against multiple biological targets relevant to neurodegenerative diseases. Research has shown that benzothiazole derivatives incorporating alkyl spacers and terminal functional groups can achieve nanomolar binding affinities at histamine H3 receptors while simultaneously inhibiting acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B enzymes. This multitargeting capability represents a significant advancement in drug design strategies for complex diseases such as Alzheimer's disease.

Table 2: Benzothiazole Derivative Applications in Research

Application Area Structural Requirements Reported Activities Reference
Antitubercular Activity Quinoline-urea-benzothiazole hybrids Minimum inhibitory concentrations 1-10 μM
Anticancer Screening Benzothiazole-piperazine-triazole hybrids IC₅₀ values 33-48 μM
Neurological Targets Alkoxy-linked benzothiazoles Histamine H3 receptor Ki = 0.012 μM
Inflammatory Targets Benzoisothiazole dioxides 5-Lipoxygenase IC₅₀ = 0.6 μM

The synthetic utility of this compound extends to its potential role as a reactive template for chemical biology applications. Benzothiazole sulfones and related derivatives have been demonstrated to serve as effective tools for studying reactive sulfur species, including biothiols and sulfane sulfurs. The unique reactivity profile of these compounds stems from their ability to undergo nucleophilic displacement reactions, generating reactive intermediates that can be trapped or detected using appropriate analytical methods.

In the context of synthetic methodology development, this compound represents an interesting substrate for exploring novel transformations of benzothiazole systems. The presence of multiple functional groups, including the amino linkage, hydroxyl group, and oxidized benzothiazole core, provides numerous sites for chemical modification. This structural complexity enables the investigation of chemoselective reactions and the development of new synthetic strategies for accessing functionalized heterocycles.

The compound's significance in organic chemistry research is further enhanced by its potential applications in materials science and analytical chemistry. Benzothiazole derivatives have been extensively studied as components of fluorescent probes and sensors, particularly for detecting metal ions and biological molecules. The structural features present in this compound, including the electron-withdrawing dioxide group and the hydrogen-bonding capable substituents, suggest potential utility in developing new analytical tools and sensing platforms.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQCCRYWDLSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Oxidative Cyclization of 2-Aminobenzenethiol Derivatives
    The synthesis often begins with 2-aminobenzenethiol derivatives, which undergo oxidation to form the benzothiazole ring with sulfone functionalities.
    • Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate are employed to introduce the sulfone group at the 1,1-dioxide position.
    • Reaction conditions typically involve dissolving the precursor in solvents like dichloromethane, acetonitrile, or ethyl acetate, with temperature control (often at 0°C to room temperature) to optimize yield and selectivity.

Example:

2-Aminobenzenethiol derivatives + m-CPBA → Benzothiazol-3-amine 1,1-dioxide

Data:

Reagent Solvent Temperature Yield Reference
m-CPBA Dichloromethane 0°C to RT ~26%

Functionalization of Benzothiazol-3-amine 1,1-dioxide

Once the core heterocycle is synthesized, functionalization at the 3-position (the amino group) is achieved through nucleophilic substitution or coupling reactions.

Methodologies:

  • Nucleophilic Substitution with Alkyl Halides or Sulfonates
    The amino group can be alkylated to introduce the propanol chain via reaction with appropriate halogenated compounds, such as 3-chloropropanol derivatives.

  • Amide and Amine Coupling
    Amidation reactions with activated carboxylic acids or acyl chlorides can introduce amino-propanol linkages. For example, coupling with 3-chloropropan-1-ol derivatives under basic conditions facilitates the formation of the amino alcohol linkage.

Example:

Benzothiazol-3-amine 1,1-dioxide + 3-chloropropanol derivative → 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

Data:

Starting Material Reagent Conditions Yield Reference
Benzothiazol-3-amine 1,1-dioxide 3-chloropropanol derivative Reflux, base ~50-70%

Direct Synthesis via Condensation of Precursors

An alternative route involves the condensation of amino derivatives of benzothiazole with aldehyde or epoxide intermediates to form the amino-propanol linkage directly.

Method:

Example:

Amino-benzothiazole derivative + 3-chloropropanol or epoxide → this compound

Data:

Precursors Catalyst Solvent Yield Reference
Aminobenzothiazole + epoxide Acidic catalyst Ethanol 60-80%

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Temperature Typical Yield Notes
Oxidation of benzothiazole core m-CPBA, H2O2 Dichloromethane 0°C–RT 26-30% Selective sulfone formation
Nucleophilic substitution 3-chloropropanol derivatives DMSO, DMF Reflux 50-70% Alkylation of amino group
Coupling reactions Carboxylic acids, acyl chlorides Toluene, pyridine Reflux 60-80% Amide formation

Research Findings and Notes

  • Efficiency and Selectivity:
    The oxidation step to produce the sulfone is often the limiting factor, with yields around 26% in some cases, emphasizing the need for optimized conditions (e.g., temperature, oxidant equivalents).

  • Versatility of Precursors:
    The benzothiazol-3-amine core can be functionalized via multiple routes, including direct nucleophilic substitution, amide coupling, or condensation with epoxides, providing flexibility in synthesis.

  • Challenges:
    Controlling over-oxidation and side reactions during sulfone formation remains an issue, requiring precise control over reaction conditions.

  • Potential for Optimization: Use of microwave-assisted synthesis or flow chemistry could improve yields and reaction times, as suggested by recent advances in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various biologically active molecules.

    Biology: Investigated for its potential as a Kv1.3 ion channel blocker, which is important in the study of immune system function.

    Medicine: Potential therapeutic applications in the treatment of autoimmune diseases and other conditions involving Kv1.3 ion channels.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol involves its interaction with Kv1.3 ion channels. The compound binds to the ion channel and inhibits its function, which can modulate immune system activity and potentially provide therapeutic benefits in autoimmune diseases. The molecular targets and pathways involved include the Kv1.3 ion channel and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on molecular features, biological activities, and research applications:

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate

  • Molecular Formula : C₁₉H₁₃N₃O₄S
  • Molar Mass : 379.39 g/mol
  • Key Features: Replaces the propanol group with a phenyl isonicotinate ester (pyridine-4-carboxylate).
  • Reference : CAS 510760-42-6; ChemSpider ID 918492 .

Substituted N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide Analogs

  • Key Features : Benzamide derivatives with phenyl and benzothiazole sulfonamide groups attached to a propyl chain.
  • Biological Activity : Demonstrated potent Kv1.3 ion channel inhibitory activity (IC₅₀ < 100 nM in IonWorks assays), comparable to the reference inhibitor PAP-1. Compounds 13i and 13rr were advanced for in vivo validation due to enhanced selectivity and pharmacokinetic profiles .
  • SAR Insight : The benzamide substitution optimizes interactions with Kv1.3’s voltage-sensing domain, highlighting the importance of aromatic and hydrogen-bonding groups in potency .

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol

  • Key Features: Introduces a methyl branch at the β-carbon of the propanol chain.
  • Implications: Steric hindrance from the methyl group may alter solubility, reactivity, or target binding compared to the linear propanol chain in the parent compound. No specific activity data are provided in the evidence .

Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate

  • Molecular Formula: C₁₁H₁₁NO₃S
  • Key Features : Features a 1,2-benzisothiazol-3(2H)-one core with a carboxylate ester substituent.
  • Biological Activity : Exhibits antibacterial and antifungal properties, attributed to the 1,2-benzisothiazol-3(2H)-one scaffold’s electrophilic reactivity, which may disrupt microbial enzyme function .

Data Table: Comparative Analysis of Key Attributes

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Biological Activity Reference
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol C₁₀H₁₂N₂O₃S 240.28 Propanol-amino Irritant; SAR studies
3-[(1,1-Dioxido...)phenyl isonicotinate C₁₉H₁₃N₃O₄S 379.39 Phenyl isonicotinate Undocumented
Substituted benzamide analogs (e.g., 13i) Varies ~450–500 Benzamide Kv1.3 inhibition (IC₅₀ <100 nM)
2-Methylpropan-1-ol analog C₁₁H₁₄N₂O₃S 254.30 β-Methyl-propanol Undocumented
Propyl 3-oxo-...carboxylate C₁₁H₁₁NO₃S 237.27 Carboxylate ester Antimicrobial

Research Findings and Implications

  • Ion Channel Modulation : The benzamide analogs (Section 2.2) highlight the scaffold’s utility in developing Kv1.3 blockers for autoimmune diseases .
  • Antimicrobial Potential: The carboxylate derivative (Section 2.4) underscores the 1,2-benzisothiazole core’s role in antimicrobial drug design .
  • Structural Flexibility: Substitutions at the amino-propanol position (e.g., methyl branching or esterification) modulate physicochemical properties, guiding future SAR explorations.

Biological Activity

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C10H12N2O4SC_{10}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 248.28 g/mol. The compound features a benzothiazole moiety that contributes to its biological properties.

Biological Activity

Research indicates that compounds containing the benzothiazole structure exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The specific compound has been evaluated for its inhibitory effects on ion channels and other biological targets.

Inhibitory Activity Against Ion Channels

A series of studies have demonstrated that related compounds show potent inhibitory activity against Kv1.3 potassium channels. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit Kv1.3 channels using IonWorks patch clamp assays. Notably, certain derivatives exhibited comparable potency to established inhibitors such as PAP-1 .

The mechanism by which this compound exerts its effects may involve interaction with specific ion channels or enzymes. The benzothiazole moiety is known to participate in π–π stacking interactions and hydrogen bonding, which could facilitate binding to target proteins or enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzothiazole derivatives:

Study Findings
Study 1Demonstrated that derivatives showed significant inhibition of Kv1.3 channels with IC50 values comparable to PAP-1 .
Study 2Reported weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), suggesting potential as a lead compound for further development .
Study 3Focused on the synthesis and characterization of related compounds, confirming their structural integrity and potential biological relevance .

Q & A

Q. What are the established synthetic methodologies for 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Reacting 1,2-benzothiazol-3-yl derivatives with propargylamine under reflux in polar solvents (e.g., ethanol or methanol).
  • Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to accelerate cycloaddition, ensuring regioselectivity and high yields (70–85%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Optimization involves adjusting solvent polarity and catalyst loading to minimize side reactions.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm proton and carbon environments (e.g., benzothiazole ring protons at δ 7.5–8.5 ppm) .
    • IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹ and N-H bending at ~1600 cm⁻¹) .
  • Elemental analysis to verify purity (>95%) and molecular formula consistency .

Advanced Research Questions

Q. What advanced techniques resolve crystallographic and electronic properties of the benzothiazole core?

  • Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the 1,2-benzothiazole ring exhibits a planar geometry with S-O bond lengths of ~1.43 Å, confirming dioxido group conformation .
  • Density Functional Theory (DFT) calculations correlate experimental data with electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can in vitro and in vivo biological activity discrepancies be systematically addressed?

  • In vitro antifungal assays :
    • Use standardized microdilution methods (e.g., CLSI M27/M38 protocols) against Candida spp. and Aspergillus spp., reporting MIC values (e.g., 2–16 µg/mL) .
  • In vivo cross-over trials :
    • Administer the compound in murine models (e.g., 20 mg/kg/day) and monitor fungal load reduction in target organs (e.g., kidneys, lungs). Discrepancies may arise due to metabolic instability, addressed via pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration analysis) .

Q. What strategies improve the compound’s pharmacological profile for therapeutic applications?

  • Derivatization : Introduce substituents (e.g., fluorophenyl groups) to enhance lipophilicity and blood-brain barrier penetration .
  • Prodrug design : Mask the hydroxyl group with ester linkages to improve oral bioavailability .
  • Structure-Activity Relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with antifungal potency .

Data Contradiction Analysis

Q. How should conflicting data on antifungal efficacy across studies be interpreted?

  • Source variability : Differences in fungal strains (e.g., C. albicans vs. C. glabrata) or assay conditions (e.g., pH, incubation time) can alter MIC values. Cross-validate using ATCC reference strains .
  • Compound stability : Degradation in storage (e.g., hydrolysis of the dioxido group) may reduce activity. Monitor stability via accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

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